molecular formula C10H14N2O6 B057128 6-Methyluridine CAS No. 16710-13-7

6-Methyluridine

Cat. No.: B057128
CAS No.: 16710-13-7
M. Wt: 258.23 g/mol
InChI Key: SGKGZYGMLGVQHP-UHFFFAOYSA-N
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Description

6-Methyluridine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O6 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112513. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • 6-Methyluridine can be synthesized via palladium-catalyzed cross-coupling between a 6-iodouridine derivative and tetramethylstannane. The method can be further applied to the synthesis of 6-phenyluridine, indicating its role in chemical synthesis and modification of nucleosides (Tanaka et al., 1992).
  • Enzymatic Reactions and Modifications :

    • The pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium effectively phosphorylyzes this compound, which is significant as the phosphorolysis reaction involves the initial conversion of uridine and other 5-substituted uridines to the syn conformation during interaction with the enzyme. This finding is relevant in the design of chemotherapeutic agents as it affects how drugs and their analogs interact with enzymes (Krajewska & Shugar, 1982).
  • Drug Development and Medical Applications :

    • As part of drug discovery, this compound derivatives have been evaluated against Plasmodium falciparum, the causative agent of malaria. Certain modifications of this compound have shown to inhibit the orotidine 5'-monophosphate decarboxylase (ODCase), an essential enzyme for the de novo synthesis of uridine 5'-monophosphate in Plasmodium, indicating its potential in developing novel classes of antimalarial therapeutics (Bello et al., 2008).
  • Biological Studies and Modification Analysis :

    • In the realm of transcriptome-wide studies, the role of this compound in post-transcriptional gene regulation by mRNA modifications has been highlighted. It forms part of the epitranscriptome, coding a new layer of information that controls protein synthesis through various mRNA modifications, including N6-adenosine methylation (m6A), N1-methyladenosine (m1A), 5-methylcytosine (m5C), and pseudouridine, in addition to m6A (Zhao, Roundtree, & He, 2016).

Mechanism of Action

Target of Action

6-Methyluridine, also known as Uridine, 6-methyl-, is a uridine analogue Uridine, the compound it is derived from, plays a pivotal role in various biological processes . It is involved in nucleic acid synthesis and is critical to glycogen synthesis through the formation of uridine diphosphate glucose .

Mode of Action

It is known that uridine and its analogs can regulate protein modification and affect its function . This is achieved through the promotion of the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation .

Biochemical Pathways

This compound, as a uridine analogue, is likely involved in similar biochemical pathways as uridine. Uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), and it promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Pharmacokinetics

This includes the absorption of the drug from its site of administration, its distribution throughout the body, its metabolism or conjugation, and its excretion from the body .

Result of Action

Uridine, the compound it is derived from, has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .

Future Directions

The discovery of dynamic and reversible modifications in messenger RNA (mRNA) is opening new directions in RNA modification-mediated regulation of biological processes . Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKGZYGMLGVQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937277
Record name 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16710-13-7
Record name 6-Methyluridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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